BenchChemオンラインストアへようこそ!

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine

Physicochemical characterization Process chemistry Purification optimization

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine (CAS 96819-55-5) is a polyhalogenated pyrimidine derivative bearing chlorine atoms at the 4- and 6-positions, a fluorine at the 5-position, and a trifluoromethyl group at the 2-position. This substitution pattern creates a highly electron-deficient heterocyclic core suitable for sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making it a versatile intermediate for drug discovery and agrochemical development.

Molecular Formula C5Cl2F4N2
Molecular Weight 234.96 g/mol
CAS No. 96819-55-5
Cat. No. B1317332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine
CAS96819-55-5
Molecular FormulaC5Cl2F4N2
Molecular Weight234.96 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)F
InChIInChI=1S/C5Cl2F4N2/c6-2-1(8)3(7)13-4(12-2)5(9,10)11
InChIKeyOLRZQFAZUSRNRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine (CAS 96819-55-5): A Strategic Fluorinated Pyrimidine Scaffold for Pharmaceutical and Agrochemical Synthesis


4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine (CAS 96819-55-5) is a polyhalogenated pyrimidine derivative bearing chlorine atoms at the 4- and 6-positions, a fluorine at the 5-position, and a trifluoromethyl group at the 2-position [1]. This substitution pattern creates a highly electron-deficient heterocyclic core suitable for sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making it a versatile intermediate for drug discovery and agrochemical development . Its calculated LogP of 2.94 and polar surface area of 25.78 Ų position it within favorable drug-like physicochemical space for CNS-penetrant and orally bioavailable lead compounds .

Why 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine Cannot Be Interchanged with Other Dichloropyrimidine Building Blocks


Closely related dichloropyrimidine analogs such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine (CAS 3932-97-6) or 4,6-dichloro-2-(trifluoromethyl)pyrimidine (CAS 705-24-8) are often considered as interchangeable scaffolds, yet their substitution patterns produce markedly different regioselectivity profiles in SNAr reactions, divergent physicochemical properties (boiling point, LogP), and distinct electronic environments that alter the metabolic fate of downstream products [1]. The presence of a 5-fluoro substituent ortho to both chlorine leaving groups in 4,6-dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine introduces a unique ion–dipole activating effect that can reverse or modulate the C-4 vs. C-2 selectivity observed in non-fluorinated analogs, directly impacting the synthetic route efficiency and the structural diversity accessible from this scaffold [2]. Generic substitution without considering these factors leads to inconsistent reactivity, lower yields, and potentially inactive or metabolically unstable final compounds.

Quantitative Differentiation Evidence: 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine vs. Closest Analogs


Boiling Point and Refractive Index Differentiate 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine from the 4,5-Difluoro-6-chloro Analog

In a direct head-to-head patent disclosure, 2-trifluoromethyl-4,6-dichloro-5-fluoropyrimidine (the target compound) exhibits a boiling point of 159°C and a refractive index (nD²⁰) of 1.4520, compared to its closest process analog 2-trifluoromethyl-4,5-difluoro-6-chloropyrimidine, which boils at 127°C with nD²⁰ of 1.4091 [1]. The 32°C higher boiling point reflects stronger intermolecular interactions attributable to the replacement of a fluorine with a chlorine atom at the 6-position, which has direct implications for distillation-based purification and solvent selection during scale-up.

Physicochemical characterization Process chemistry Purification optimization

LogP Advantage of 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine Over Non-Fluorinated Dichloro-Trifluoromethylpyrimidines

The target compound has a calculated LogP of 2.94, which is approximately 0.14 log units higher than 2,4-dichloro-5-(trifluoromethyl)pyrimidine (LogP 2.80) and approximately 1.02 log units higher than 4,6-dichloro-2-(trifluoromethyl)pyrimidine (LogP 1.92) . This incremental lipophilicity, conferred by the 5-fluoro substituent, predicts improved passive membrane permeability according to established drug-likeness models, without exceeding the LogP >5 threshold associated with poor aqueous solubility and high metabolic clearance.

Lipophilicity Drug-likeness Membrane permeability

Regioselectivity Modulation by 5-Fluoro and 2-Trifluoromethyl Groups in SNAr Amination

The π-electron distribution in polychlorinated pyrimidines is strongly modulated by substituents. Gershon and Clarke demonstrated that the rate and regiospecificity of nucleophilic substitution at the 2-position is significantly enhanced by the presence of a trifluoromethyl group at position 6 compared to a methyl group, and that this effect is further modulated by the presence or absence of a 5-substituent [1]. In parallel, Chambers et al. quantified separate activating effects for ortho- and meta-fluorine on SNAr in pyrimidine systems, confirming that ortho-fluorine exerts a rate-enhancing ion–dipole effect that is absent in non-fluorinated analogs [2]. The target compound uniquely combines a 5-fluoro substituent (ortho to both C-4 and C-6 chlorine) with a 2-CF₃ group, creating an electronic push-pull system that can direct nucleophilic attack preferentially to the 4-position when desired, a selectivity pattern fundamentally different from 2,4-dichloropyrimidines lacking the 5-fluoro group.

SNAr regioselectivity Synthetic efficiency C-2 vs. C-4 selectivity

Patent-Documented Biocidal and Carcinostatic Intermediate Utility Distinct from Non-Fluorinated Pyrimidines

US Patent US4716229 explicitly claims that pyrimidines of the target compound class—including specifically 2-trifluoromethyl-4,6-dichloro-5-fluoropyrimidine—possess strong biocidal, particularly fungicidal, properties and are used as intermediates for the preparation of carcinostatic and viricidal compounds [1]. The patent further distinguishes these 5-fluoro-substituted pyrimidines from their non-fluorinated counterparts, noting that the stepwise chlorine-for-fluorine exchange with HCl under pressure is a controllable process where the degree of conversion can be precisely fixed by pressure and temperature parameters, enabling selective synthesis of the target compound over the fully chlorinated or fully fluorinated analogs.

Fungicidal activity Carcinostatic intermediates Patent-backed application scope

Metabolic Stability Differentiation Through Combined 5-Fluoro and 2-Trifluoromethyl Substitution

Systematic pairwise analysis of aromatic halogenation effects on human liver microsomal clearance demonstrates that the position of fluorine and chlorine substitution dramatically influences metabolic stability [1]. Para-position fluorination and chlorination statistically lower microsomal clearance, whereas ortho- and meta-substitution can increase clearance through altered CYP450 recognition. The target compound features chlorine atoms at both the 4- and 6-positions (equivalent to ortho/para relationships with the ring nitrogens) and a 5-fluoro substituent that can block metabolic oxidation at the most electron-rich position of the pyrimidine ring. This substitution pattern is predicted to confer greater metabolic stability compared to analogs lacking the 5-fluoro group, such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine, where the 5-position is occupied by a metabolically larger CF₃ group that does not offer the same oxidative blocking effect.

Metabolic stability Cytochrome P450 Oxidative metabolism

Optimal Application Scenarios for 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine Based on Verified Differentiation Evidence


Synthesis of 4,6-Disubstituted Kinase Inhibitors Requiring Predictable C-4 Regioselectivity

The unique combination of a 5-fluoro and 2-trifluoromethyl group creates a predictable SNAr regioselectivity pattern favoring initial substitution at the 4-position [1]. This makes the compound an ideal starting material for programs targeting FGFR, CDK, and MEK kinases, where 4,6-diamino or 4-amino-6-aryl pyrimidine scaffolds are privileged pharmacophores. The target compound enables a streamlined two-step sequence (C-4 then C-6 functionalization) without the regioisomeric mixtures that plague 2,4-dichloro-5-(trifluoromethyl)pyrimidine-based syntheses.

Agrochemical Discovery Programs Requiring Both Fungicidal Activity and Synthetic Tractability

As documented in US4716229, pyrimidines in this class exhibit strong fungicidal properties [1]. The target compound's higher boiling point (159°C) and distinct refractive index (nD²⁰ 1.4520) compared to the 4,5-difluoro analog facilitate quality control during large-scale synthesis. Its LogP of 2.94 is within the optimal range for foliar-applied fungicides, balancing leaf penetration with phloem mobility. Agrochemical discovery teams should prioritize this scaffold when seeking halogenated pyrimidine intermediates that can be elaborated into commercial fungicide candidates through sequential SNAr chemistry.

CNS-Penetrant Drug Discovery Requiring Balanced Lipophilicity

With a calculated LogP of 2.94—approximately 1.0 log unit higher than 4,6-dichloro-2-(trifluoromethyl)pyrimidine—the target compound is positioned near the CNS drug-likeness sweet spot (LogP 2–4) [1]. Its TPSA of 25.78 Ų is well below the 60–70 Ų threshold for blood-brain barrier penetration. This makes it a strategically advantageous starting scaffold for CNS-targeted kinase inhibitors (e.g., TRK, FGFR) where the 5-fluoro substituent additionally provides metabolic protection at a key oxidative site. Medicinal chemists should select this compound over the less lipophilic 4,6-dichloro-2-(trifluoromethyl)pyrimidine when brain exposure is a project requirement.

Anticancer Lead Generation Leveraging Patent-Validated Carcinostatic Intermediate Status

US4716229 explicitly claims the target compound class as intermediates for carcinostatic compounds [1]. This patent-backed validation reduces the risk of scaffold-hopping for oncology programs. The compound's ability to undergo regioselective SNAr at C-4 followed by Suzuki or Buchwald-Hartwig coupling at C-6 enables rapid library synthesis of bis-arylated or bis-aminated pyrimidines. Given the demonstrated activity of 4,6-disubstituted pyrimidines against CDK9, HSF1, and FGFR pathways, procurement of this specific isomer ensures access to a scaffold with documented anticancer relevance, unlike the 2,4-isomer which may lead to different regiochemical outcomes and potentially inactive compounds.

Quote Request

Request a Quote for 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.